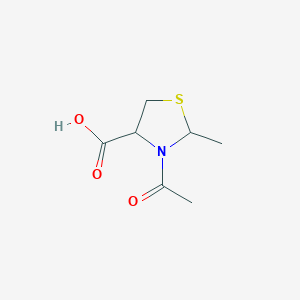
3-Acetyl-2-methylthiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, which make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid can be synthesized through the condensation reaction of cysteine and acetaldehyde. This reaction involves the formation of a thiazolidine ring via a non-enzymatic process. The reaction conditions typically include an aqueous medium and a controlled temperature to facilitate the condensation and ring formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification and stabilization of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
3-Acetyl-2-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development and its possible effects on metabolic pathways.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the acetyl group.
Thiazolidine-4-carboxylic acid: Another related compound with a simpler structure, lacking both the methyl and acetyl groups.
Uniqueness
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H11NO3S |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
KUUGWQVDHKXXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)





![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
